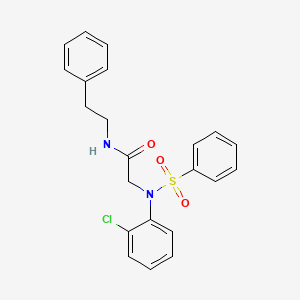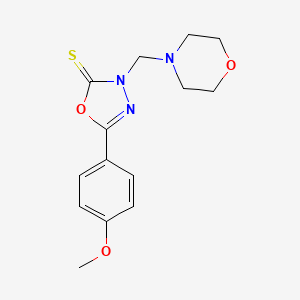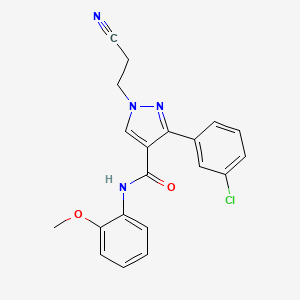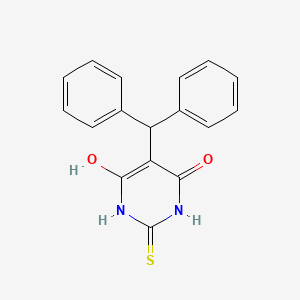
N~2~-(2-chlorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-chlorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 49823, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to a class of drugs known as glycine site antagonists and has been studied extensively for its effects on the central nervous system.
Wirkmechanismus
CGP 49823 acts as a competitive antagonist at the glycine site of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the glycine site, CGP 49823 can modulate the activity of the NMDA receptor, leading to changes in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
CGP 49823 has been shown to have a range of biochemical and physiological effects, including the modulation of neuronal excitability, the regulation of synaptic plasticity, and the reduction of oxidative stress. The compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CGP 49823 has several advantages for use in lab experiments, including its high potency and selectivity for the glycine site of the NMDA receptor. However, the compound has limitations, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of CGP 49823, including the investigation of its potential therapeutic applications in various neurological disorders, the development of more potent and selective compounds, and the exploration of its mechanisms of action. Additionally, further research is needed to better understand the safety and toxicity of CGP 49823 and other glycine site antagonists.
Synthesemethoden
CGP 49823 can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 2-chlorobenzylamine with 2-phenylethyl isocyanide to form the intermediate product, which is then reacted with phenylsulfonyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
CGP 49823 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and schizophrenia. The compound acts as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c23-20-13-7-8-14-21(20)25(29(27,28)19-11-5-2-6-12-19)17-22(26)24-16-15-18-9-3-1-4-10-18/h1-14H,15-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIAVBUKPKQYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2-(1-methylethylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5018934.png)
![4-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-2-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5018935.png)
![2-{3-[3-(3-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5018938.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5018971.png)
![N-({[2-(dimethylamino)ethyl]amino}carbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide hydrochloride](/img/structure/B5018983.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethylglycinamide](/img/structure/B5018989.png)
![3-ethyl-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5018997.png)



![N-(2-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5019025.png)